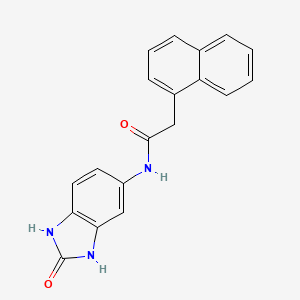
2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine, also known as MMMP, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. MMMP is a pyridine derivative and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine is not fully understood. However, it has been proposed that 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine exerts its therapeutic effects through various pathways, including the inhibition of the PI3K/Akt/mTOR pathway, the activation of the AMPK pathway, and the modulation of the Nrf2/ARE pathway. 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine has also been shown to interact with various proteins, including tubulin, histone deacetylase 6, and caspase-3.
Biochemical and Physiological Effects:
2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes. 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Furthermore, 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine has been shown to improve cognitive function and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine is its potential therapeutic applications in various fields of research. Furthermore, 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine has been found to have low toxicity and high bioavailability. However, one of the limitations of 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine is its limited solubility in water, which may affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine. One direction is to further investigate its anticancer properties and its potential use in cancer therapy. Another direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Furthermore, future research could focus on the development of novel derivatives of 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine with improved solubility and potency.
Synthesemethoden
2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine has been synthesized through various methods, including the Suzuki-Miyaura coupling reaction and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 2-bromo-6-(4-methylphenyl)pyridine with 5-methyl-1,2,4-oxadiazol-3-ylboronic acid in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of 2-iodo-6-(4-methylphenyl)pyridine with 5-methyl-1,2,4-oxadiazol-3-ylacetylene in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine has been found to have potential therapeutic applications in various fields of research. It has been studied for its anticancer properties, where it has shown to inhibit the growth of cancer cells and induce apoptosis. 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine has also been studied for its anti-inflammatory properties, where it has shown to reduce the levels of pro-inflammatory cytokines. Furthermore, 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine has been studied for its neuroprotective properties, where it has shown to protect against oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-4-6-12(7-5-10)14-9-8-13(16(18-14)20-3)15-17-11(2)21-19-15/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODHRKRRECZZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-(4-methylphenyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5760612.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5760620.png)



![9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5760651.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5760654.png)



![2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B5760699.png)
![2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760706.png)
